molecular formula C4H10BrO3P B1666324 4-Bromobutylphosphonic acid CAS No. 1190-14-3

4-Bromobutylphosphonic acid

Cat. No. B1666324
CAS RN: 1190-14-3
M. Wt: 217 g/mol
InChI Key: FXFARGAYPHUQQL-UHFFFAOYSA-N
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Description

4-Bromobutylphosphonic acid is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . It is a non-PEG crosslinker .


Synthesis Analysis

The synthesis of 4-Bromobutylphosphonic acid involves the use of dialkyl or diaryl phosphonate, dichlorophosphine or dichlorophosphine oxide, and phosphonodiamide . The dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure (a two-step reaction that involves bromotrimethylsilane followed by methanolysis) is the most effective method for preparing phosphonic acids .


Molecular Structure Analysis

The molecular structure of 4-Bromobutylphosphonic acid contains a total of 18 bonds. There are 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 2 hydroxyl groups, and 1 phosphonate . The molecular weight is 217.00 and the formula is C4H10BrO3P .


Chemical Reactions Analysis

As a phosphonic acid, 4-Bromobutylphosphonic acid can participate in a variety of chemical reactions. Phosphonic acids are known for their ability to increase the level of bone mineralization through the inhibition of osteoclastic activity and the induction of osteoblastic activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromobutylphosphonic acid include its molecular weight of 217.00 and its molecular formula of C4H10BrO3P . More specific properties such as mass, color, and volume would require additional experimental data .

Scientific Research Applications

Synthesis and Functionalization of Complex Organic Molecules

4-Bromobutylphosphonic acid and related ω-bromoalkylphosphonates have significant applications in the synthesis of complex organic molecules. Their utility stems from being effective building blocks, particularly in the synthesis of new KuQuinone phosphonate esters. These compounds, especially those bearing phosphonic acid terminal groups, show high affinity with metal-oxides, making them promising candidates for biomedical and photo(electro)chemical applications (Forchetta et al., 2021).

Synthesis of Bisphosphonic Acid and Metal Hybrids

Bis-(4-bromophenyl)-ether, a compound related to 4-bromobutylphosphonic acid, has been used to prepare various phosphonic acid derivatives. These derivatives are instrumental in synthesizing new metal bisphosphonates. The study of these compounds extends to understanding their crystal structures and potential applications in areas like material science and chemistry (Gómez-Alcántara et al., 2004).

Development of Polymeric Electrolyte Membranes

Fluorinated poly(aryl ether) containing a 4-bromophenyl pendant group, closely related to 4-bromobutylphosphonic acid, demonstrates significant potential in the development of polymeric electrolyte membranes. These membranes exhibit excellent thermal, oxidative, and dimensional stability, low methanol permeability, and reasonable proton conductivity. Such properties make them suitable for applications in fuel cells (Liu et al., 2006).

Synthesis of Heterocyclic Compounds

4-Bromobutylphosphonic acid has been used in the synthesis of heterocyclic compounds, notably phosphonic and phosphinic esters. These substances, when heated in the presence of phosphoric acid, react to form derivatives of 1,2-oxaphosphorinane and 1,4,2-dioxaphosphorinane 2-oxides, illustrating its versatility in organic synthesis (Arbuzov & Yarmukhametova, 1960).

Creation of Hybrid Organic-Inorganic Materials

4-(Bromomethylbenzyl) phosphonic acids esters, a category which includes compounds like 4-bromobutylphosphonic acid, have been explored for their potential in creating mixed metal-phosphonate materials. These materials are characterized by a layered structure and are anticipated to offer better thermal stability and larger porosity, making them applicable in various industrial and scientific fields (Moreau et al., 2002).

Future Directions

The future directions of 4-Bromobutylphosphonic acid research are likely to be influenced by its role as a PROTAC linker. As research into PROTACs and targeted protein degradation continues to grow, so too will the demand for effective linkers like 4-Bromobutylphosphonic acid .

properties

IUPAC Name

4-bromobutylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10BrO3P/c5-3-1-2-4-9(6,7)8/h1-4H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFARGAYPHUQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobutylphosphonic acid

CAS RN

1190-14-3
Record name (4-Bromobutyl)phosphonic Acid
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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